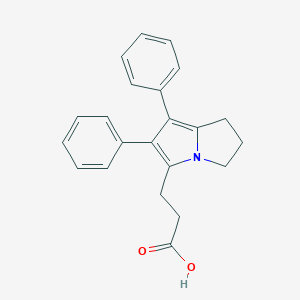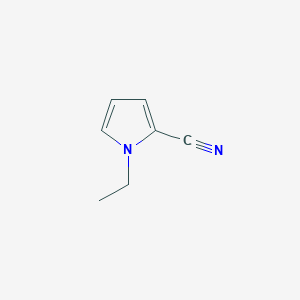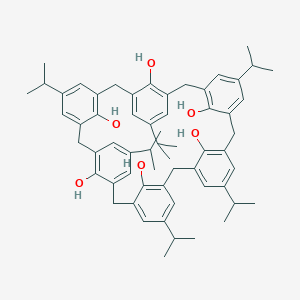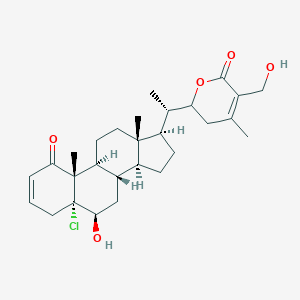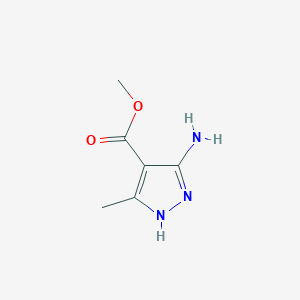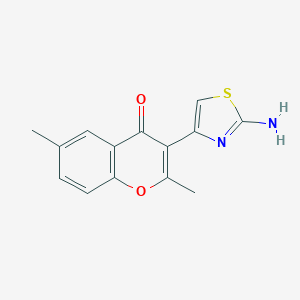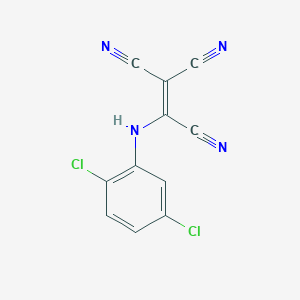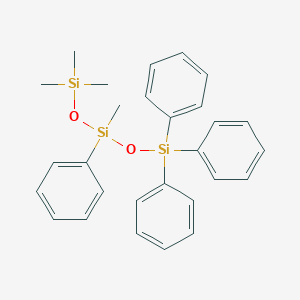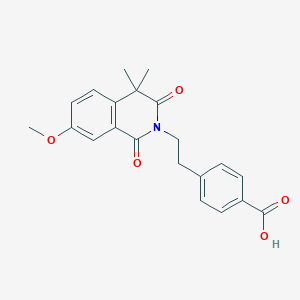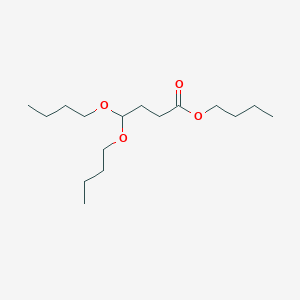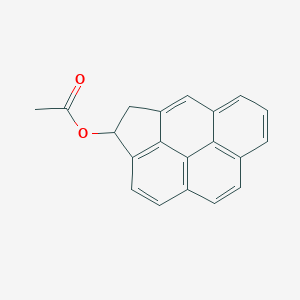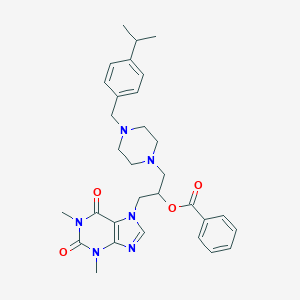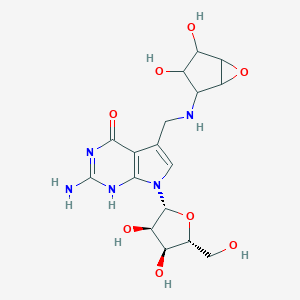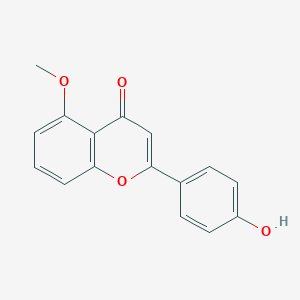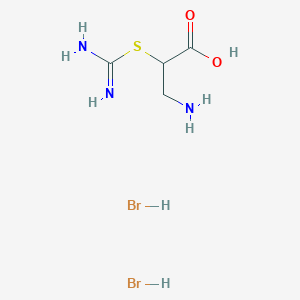
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. AET has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
科学研究应用
AET has been used in a wide range of scientific research applications. It has been studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders. AET has been shown to inhibit the growth of cancer cells by suppressing the production of nitric oxide. It has also been shown to improve blood flow and reduce inflammation in cardiovascular diseases. In neurodegenerative disorders, AET has been studied for its potential neuroprotective effects.
作用机制
AET inhibits the activity of nitric oxide synthase (S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. AET binds to the active site of S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide and prevents the conversion of L-arginine to NO. This leads to a decrease in the production of NO, which can have therapeutic effects in various diseases.
生化和生理效应
AET has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of nitric oxide, which can lead to a decrease in inflammation and oxidative stress. AET has also been shown to improve blood flow and reduce blood pressure in cardiovascular diseases. In cancer, AET has been shown to inhibit the growth of cancer cells by suppressing the production of nitric oxide. In neurodegenerative disorders, AET has been studied for its potential neuroprotective effects.
实验室实验的优点和局限性
AET has several advantages for lab experiments. It is a potent inhibitor of S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide and can be used to study the role of nitric oxide in various physiological processes. AET is also relatively stable and can be stored for long periods of time. However, AET has some limitations for lab experiments. It is a toxic compound and requires careful handling. AET can also have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on AET. One area of interest is the development of new AET derivatives with improved potency and selectivity. Another area of interest is the development of new therapeutic applications for AET, particularly in neurodegenerative disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of AET and its potential therapeutic applications in various diseases.
In conclusion, S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a potent inhibitor of nitric oxide synthase (S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide) that has been extensively studied for its potential therapeutic applications in various diseases. AET has been shown to have a wide range of biochemical and physiological effects and has several advantages for lab experiments. However, more research is needed to fully understand the therapeutic potential of AET and its future directions.
合成方法
AET can be synthesized by reacting L-cysteine with thiourea in the presence of hydrochloric acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form AET dihydrobromide. The synthesis of AET is a complex process that requires expertise in organic chemistry.
属性
CAS 编号 |
102274-25-9 |
|---|---|
产品名称 |
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide |
分子式 |
C4H11Br2N3O2S |
分子量 |
325.02 g/mol |
IUPAC 名称 |
3-amino-2-carbamimidoylsulfanylpropanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H9N3O2S.2BrH/c5-1-2(3(8)9)10-4(6)7;;/h2H,1,5H2,(H3,6,7)(H,8,9);2*1H |
InChI 键 |
VKEXVZHUBDFXOP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)SC(=N)N)N.Br.Br |
规范 SMILES |
C(C(C(=O)O)SC(=N)N)N.Br.Br |
同义词 |
3-amino-2-methanehydrazonoylsulfanyl-propanoic acid dihydrobromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



